molecular formula C13H16O4 B13588690 Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]-

Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]-

Cat. No.: B13588690
M. Wt: 236.26 g/mol
InChI Key: CDWROTZMPJSYFY-AATRIKPKSA-N
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Description

4-(2,3,4-Trimethoxyphenyl)but-3-en-2-one is an organic compound with the molecular formula C13H16O4 It is characterized by the presence of a trimethoxyphenyl group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,4-Trimethoxyphenyl)but-3-en-2-one typically involves the condensation of 2,3,4-trimethoxybenzaldehyde with an appropriate ketone under basic conditions. One common method is the Claisen-Schmidt condensation, where 2,3,4-trimethoxybenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 4-(2,3,4-Trimethoxyphenyl)but-3-en-2-one may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(2,3,4-Trimethoxyphenyl)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2,3,4-Trimethoxyphenyl)but-3-en-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,3,4-Trimethoxyphenyl)but-3-en-2-one involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This compound may also affect cellular pathways involved in inflammation and cancer progression by modulating the activity of key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4,5-Trimethoxyphenyl)but-3-en-2-one
  • 4-(2-Thienyl)but-3-en-2-one

Uniqueness

4-(2,3,4-Trimethoxyphenyl)but-3-en-2-one is unique due to the specific arrangement of methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

(E)-4-(2,3,4-trimethoxyphenyl)but-3-en-2-one

InChI

InChI=1S/C13H16O4/c1-9(14)5-6-10-7-8-11(15-2)13(17-4)12(10)16-3/h5-8H,1-4H3/b6-5+

InChI Key

CDWROTZMPJSYFY-AATRIKPKSA-N

Isomeric SMILES

CC(=O)/C=C/C1=C(C(=C(C=C1)OC)OC)OC

Canonical SMILES

CC(=O)C=CC1=C(C(=C(C=C1)OC)OC)OC

Origin of Product

United States

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